molecular formula C7H14ClNO3 B1505895 2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid hydrochloride CAS No. 868748-75-8

2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid hydrochloride

Cat. No.: B1505895
CAS No.: 868748-75-8
M. Wt: 195.64 g/mol
InChI Key: KHYXIPVLUOQKMK-UHFFFAOYSA-N
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Description

2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid hydrochloride is a chemical compound with significant applications in scientific research and industry. It is a derivative of glycine, featuring a tetrahydropyran ring, which is a six-membered oxygen-containing heterocycle. This compound is known for its unique structural properties and reactivity, making it valuable in various fields.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through the reaction of tetrahydropyran-4-one with glycine in the presence of a reducing agent such as lithium aluminium hydride (LiAlH4). The reaction typically involves the reduction of the ketone to an alcohol, followed by the formation of the amino acid derivative.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve more efficient catalysts and optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance production efficiency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be performed using agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can occur, especially with halogenated derivatives of the compound.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2O2, acidic or basic conditions.

  • Reduction: NaBH4, LiAlH4, typically in anhydrous ether or THF.

  • Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed:

  • Oxidation: Carboxylic acids or ketones.

  • Reduction: Alcohols or amines.

  • Substitution: Halogenated derivatives or other substituted amino acids.

Scientific Research Applications

2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid hydrochloride is used in various scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in biochemical studies to understand enzyme mechanisms and protein interactions.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: It may interact with enzymes or receptors, influencing biological processes.

  • Pathways Involved: The exact pathways depend on the specific application but can include metabolic pathways, signal transduction, or gene expression regulation.

Comparison with Similar Compounds

  • 4-Aminotetrahydropyran: Similar structure but lacks the amino acid moiety.

  • 3-Aminooxetane: Another cyclic ether with an amino group.

  • 3-Aminotetrahydrofuran: Similar to tetrahydropyran but with a five-membered ring.

Uniqueness: 2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid hydrochloride is unique due to its combination of the tetrahydropyran ring and the amino acid functionality, which provides versatility in chemical reactions and biological applications.

Properties

IUPAC Name

2-amino-2-(oxan-4-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c8-6(7(9)10)5-1-3-11-4-2-5;/h5-6H,1-4,8H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHYXIPVLUOQKMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20680040
Record name Amino(oxan-4-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868748-75-8
Record name Amino(oxan-4-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid hydrochloride
Reactant of Route 2
2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid hydrochloride
Reactant of Route 3
2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid hydrochloride
Reactant of Route 4
2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid hydrochloride
Reactant of Route 5
2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid hydrochloride
Reactant of Route 6
2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid hydrochloride

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